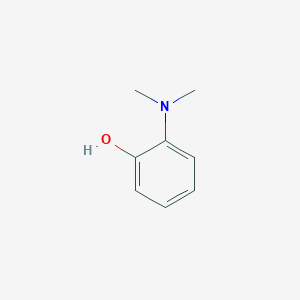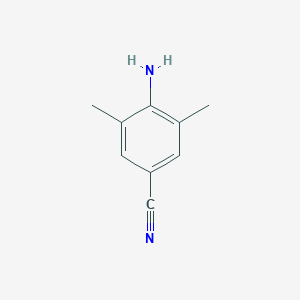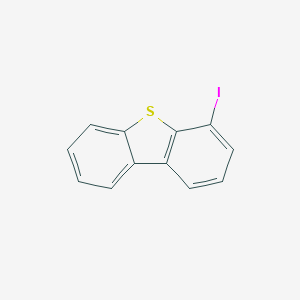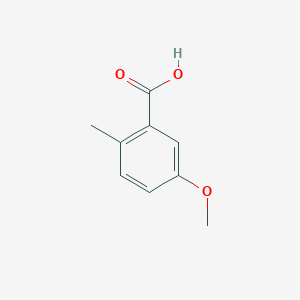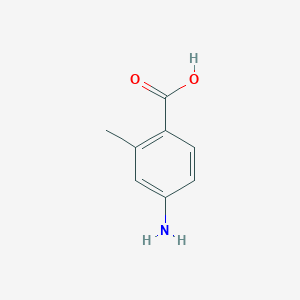
1-(Thiophen-2-ylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-ylsulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a derivative of piperidine and thiophene, which are widely used in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-2-ylsulfonyl)piperidine has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and organic synthesis. It has been reported to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are considered as potential drug targets for the treatment of several diseases such as Alzheimer's disease, glaucoma, and cancer.
Wirkmechanismus
The mechanism of action of 1-(Thiophen-2-ylsulfonyl)piperidine is not well understood. However, it is believed to interact with the active site of the enzymes and inhibit their activity. The presence of the thiophene and piperidine moieties in the molecule is thought to contribute to its inhibitory activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, which can improve cognitive function. Additionally, this compound has been reported to exhibit anticancer activity by inhibiting the activity of carbonic anhydrase, which is involved in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Thiophen-2-ylsulfonyl)piperidine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent inhibitory activity against several enzymes. However, it has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 1-(Thiophen-2-ylsulfonyl)piperidine. One direction is to explore its potential as a drug candidate for the treatment of diseases such as Alzheimer's disease, glaucoma, and cancer. Another direction is to study its mechanism of action in more detail to understand how it interacts with the enzymes and inhibits their activity. Additionally, the synthesis of analogs and derivatives of this compound can be explored to improve its potency and selectivity towards specific enzymes.
Eigenschaften
CAS-Nummer |
53442-04-9 |
|---|---|
Molekularformel |
C9H13NO2S2 |
Molekulargewicht |
231.3 g/mol |
IUPAC-Name |
1-thiophen-2-ylsulfonylpiperidine |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12,9-5-4-8-13-9)10-6-2-1-3-7-10/h4-5,8H,1-3,6-7H2 |
InChI-Schlüssel |
FUKURDMUOQFWNI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


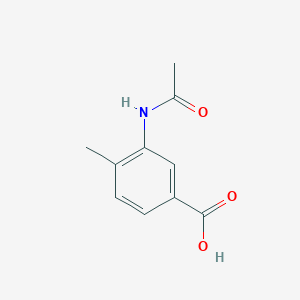

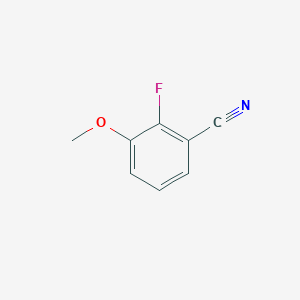

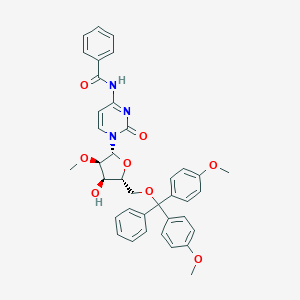

![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
